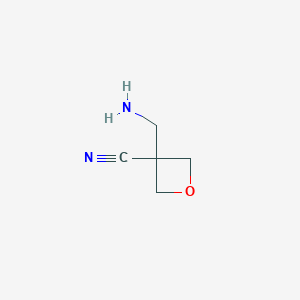

3-(Aminomethyl)oxetane-3-carbonitrile

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1374653-22-1 |

|---|---|

Formule moléculaire |

C5H8N2O |

Poids moléculaire |

112.13 g/mol |

Nom IUPAC |

3-(aminomethyl)oxetane-3-carbonitrile |

InChI |

InChI=1S/C5H8N2O/c6-1-5(2-7)3-8-4-5/h1,3-4,6H2 |

Clé InChI |

MXFBOXJSBFSDDI-UHFFFAOYSA-N |

SMILES canonique |

C1C(CO1)(CN)C#N |

Origine du produit |

United States |

Physicochemical and Spectroscopic Properties of 3 Aminomethyl Oxetane 3 Carbonitrile

While detailed experimental data for 3-(Aminomethyl)oxetane-3-carbonitrile is not extensively published in peer-reviewed literature, its fundamental properties can be predicted and are available through chemical databases.

| Property | Value | Source |

| Molecular Formula | C5H8N2O | uni.lu |

| Molecular Weight | 112.13 g/mol | bldpharm.com |

| CAS Number | 1374653-22-1 | bldpharm.com |

| Predicted XlogP | -1.5 | uni.lu |

| Predicted Hydrogen Bond Donors | 1 | |

| Predicted Hydrogen Bond Acceptors | 3 | |

| Predicted Rotatable Bond Count | 1 |

This table contains predicted data.

| Adduct | m/z |

| [M+H]+ | 113.07094 |

| [M+Na]+ | 135.05288 |

This table contains predicted mass spectrometry data from PubChem. uni.lu

Synthesis and Reactivity of 3 Aminomethyl Oxetane 3 Carbonitrile

Detailed experimental procedures for the direct synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile are not widely reported in publicly accessible scientific literature. However, the synthesis of structurally related 3,3-disubstituted oxetanes provides valuable insights into potential synthetic strategies.

One plausible approach involves the functionalization of a pre-formed oxetane (B1205548) ring. For instance, a Strecker-type synthesis starting from oxetan-3-one could potentially yield the desired aminonitrile functionality at the 3-position. chemrxiv.org

The reactivity of this compound is dictated by the functional groups present: the primary amine, the nitrile, and the oxetane ring itself. The primary amine is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and reductive amination. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The oxetane ring, while generally more stable than an epoxide, can undergo ring-opening reactions under acidic or nucleophilic conditions, offering a pathway to more complex, functionalized molecules. beilstein-journals.org

Role in Advanced Research and As a Building Block

Precursor Synthesis from Oxetan-3-one

Oxetan-3-one serves as a versatile starting material for the synthesis of a variety of 3,3-disubstituted oxetanes. chemrxiv.orgnih.gov Several classical organic reactions have been adapted to functionalize this strained ketone, enabling the introduction of diverse substituents necessary for building complex molecules. chemrxiv.org

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org This reaction can be effectively applied to oxetan-3-one to introduce a cyano group and an amino group at the 3-position. chemrxiv.org The reaction typically involves treating the ketone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or hydrogen cyanide, and an amine. chemrxiv.orgwikipedia.orgmasterorganicchemistry.com

In one approach, the reaction of oxetan-3-one with TMSCN and a dialkylamine, such as dibenzylamine, yields a 3-cyano-3-dialkylamino oxetane. chemrxiv.org This intermediate is a valuable precursor for various oxetane-based amino acids and their derivatives. chemrxiv.org The general mechanism of the Strecker synthesis involves the formation of an iminium ion from the ketone and the amine, followed by the nucleophilic addition of the cyanide ion to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.comyoutube.com

Table 1: Key Features of Strecker Synthesis on Oxetan-3-one

| Feature | Description |

|---|---|

| Reactants | Oxetan-3-one, Cyanide Source (e.g., TMSCN), Amine (e.g., dialkylamine) |

| Product | 3-Cyano-3-amino oxetane derivative |

| Significance | Introduces both a cyano and an amino functionality in a single step, creating a versatile building block. |

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. wikipedia.orgorganic-chemistry.org This reaction provides a pathway to introduce a nitroalkyl group onto the oxetane ring, which can subsequently be reduced to an aminomethyl group. chemrxiv.org

When oxetan-3-one is reacted with a nitroalkane like nitromethane (B149229) in the presence of a base, a β-nitro alcohol is formed. chemrxiv.orgwikipedia.org This transformation is crucial for synthesizing 3,3-disubstituted oxetanes where one of the substituents is a nitromethyl group and the other is a hydroxyl group. chemrxiv.org The reaction proceeds through the deprotonation of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon of oxetan-3-one. wikipedia.org

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction can be employed to convert oxetan-3-one into α,β-unsaturated ester derivatives. chemrxiv.org These derivatives are excellent substrates for further functionalization through Michael addition. chemrxiv.orgacs.org

The HWE reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which reacts with the ketone to form an alkene, typically with a high degree of (E)-selectivity. wikipedia.orgorganic-chemistry.org The resulting α,β-unsaturated oxetane can then undergo a Michael addition with various nucleophiles, allowing for the introduction of a wide range of functional groups at the β-position relative to the ester. chemrxiv.org This two-step sequence significantly expands the diversity of accessible 3,3-disubstituted oxetane building blocks. chemrxiv.org

Intramolecular Cyclization Routes to Oxetane Scaffolds

The construction of the strained four-membered oxetane ring is a significant synthetic challenge. acs.org Intramolecular cyclization is a common and effective strategy to overcome this hurdle.

The intramolecular Williamson ether synthesis is a cornerstone for the formation of the oxetane ring. acs.orgwikipedia.org This method involves the deprotonation of a hydroxyl group in a 1,3-halohydrin or a related substrate with a suitable leaving group, followed by an intramolecular Sₙ2 reaction to form the cyclic ether. wikipedia.orgmasterorganicchemistry.com

The general scheme for this reaction is the base-mediated cyclization of a 3-halo-1-propanol derivative. The reaction is typically performed in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the alkoxide nucleophile. acs.org

The efficiency of the Williamson etherification for oxetane synthesis is substrate-dependent, and yields can sometimes be modest due to competing side reactions. acs.org However, it remains a widely employed method for the synthesis of a variety of substituted oxetanes, including spirocyclic and 3,3-disubstituted systems. acs.org For example, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted 1,3-diols. This involves the selective protection of one hydroxyl group, conversion of the other to a good leaving group (e.g., tosylate or mesylate), deprotection, and subsequent base-mediated cyclization. acs.org

| Precursor Type | Key Reaction | Base | Yields |

| 1,3-Halohydrin | Intramolecular Sₙ2 | NaH, KOtBu | Moderate to Good acs.org |

| 1,3-Diol (via tosylate/mesylate) | Intramolecular Williamson Etherification | NaH, KOtBu | 59-87% acs.org |

Beyond the classic Williamson etherification, other functionalized acyclic precursors can be cyclized to form oxetanes. The key requirement is the presence of a nucleophilic oxygen and an electrophilic carbon at a 1,3-relationship, along with a good leaving group to facilitate the 4-exo-tet cyclization. acs.org Due to the inherent ring strain of the oxetane product, the kinetics for the formation of four-membered rings are slower compared to three-, five-, or six-membered rings, necessitating the use of reactive anions and good leaving groups. acs.org

One approach involves the use of 1,3-diols, which can be selectively monotosylated at the less hindered primary alcohol, followed by base-mediated cyclization. acs.org This strategy has been successfully applied to the synthesis of various enantioenriched and substituted oxetanes.

Another strategy involves the ring opening of an epoxide with a nucleophile that contains a leaving group. The resulting intermediate can then undergo intramolecular cyclization to form the oxetane ring. acs.org

Functionalization of Pre-formed Oxetane Cores

Once the oxetane ring is formed, further functionalization can be achieved through various chemical transformations.

Nucleophilic substitution reactions on pre-formed oxetane derivatives are a versatile method for introducing a wide range of functional groups at the 3-position of the oxetane ring. chemrxiv.org Commercially available or readily synthesized building blocks such as 3-hydroxyoxetane, 3-bromooxetane, or oxetan-3-yl tosylate serve as excellent substrates for these transformations. chemrxiv.org

These substrates undergo Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and azides. chemrxiv.org For example, the reaction of oxetan-3-yl tosylate with sodium azide (B81097) in a suitable solvent like DMF provides 3-azidooxetane, a key precursor for the synthesis of 3-aminooxetanes via the Staudinger reaction. chemrxiv.org

| Oxetane Substrate | Nucleophile | Product |

| Oxetan-3-yl tosylate | Sodium azide (NaN₃) | 3-Azidooxetane chemrxiv.org |

| 3-Bromooxetane | Amines, Thiols | 3-Aminooxetanes, 3-Thiooxetanes chemrxiv.org |

| 3-Hydroxyoxetane (after conversion to a sulfonate ester) | Various Nucleophiles | 3-Substituted Oxetanes |

The stability of the oxetane ring under various reaction conditions is a crucial consideration. While generally stable, the ring can be susceptible to opening under strongly acidic conditions. nih.gov Therefore, nucleophilic substitution reactions are typically carried out under neutral or basic conditions to preserve the oxetane core. chemrxiv.org The 3,3-disubstituted oxetanes are generally more stable towards ring-opening than other substitution patterns. nih.gov

Oxidation and Reduction Chemistry of Oxetane Systems

The oxetane ring demonstrates considerable stability towards various common oxidation and reduction conditions, allowing for selective manipulation of functional groups attached to the scaffold. chemrxiv.org The oxidation of hydroxymethyl-substituted oxetanes provides a key pathway to corresponding aldehydes and carboxylic acids. chemrxiv.org The choice of oxidant is often specific to the substrate and the presence of other protecting groups. chemrxiv.org For instance, Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are effective for synthesizing aldehydes, particularly when an α-NHBoc substituent is present. chemrxiv.org For the formation of carboxylic acids, radical pathways using TEMPO with PhI(OAc)₂ (PIDA) have been employed, as well as less selective oxidation with potassium permanganate (B83412) (KMnO₄) for alkyl-substituted substrates. chemrxiv.org

Reductions of oxetane derivatives have also been achieved without compromising the core ring structure. For example, the C=C double bond in a side chain can be readily reduced through catalytic hydrogenation. chemrxiv.org

Table 1: Oxidation Reactions on Oxetane Scaffolds

| Starting Material Functional Group | Reagent(s) | Product Functional Group | Notes | Source(s) |

| Hydroxymethyl (-CH₂OH) | Dess-Martin periodinane (DMP) / Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) | DMP is suitable for α-NHBoc substituted substrates; PCC works well for alkyl-substituted heterocycles. | chemrxiv.org |

| Hydroxymethyl (-CH₂OH) | TEMPO/PIDA / KMnO₄ | Carboxylic Acid (-COOH) | TEMPO/PIDA is suitable for α-NHBoc substituted substrates; KMnO₄ is less selective. | chemrxiv.org |

| Side-chain Alkene (C=C) | Catalytic Hydrogenation | Side-chain Alkane (C-C) | Standard reduction method that preserves the oxetane ring. | chemrxiv.org |

Carbon-Carbon, Carbon-Carbon Double Bond, and Carbon-Carbon Triple Bond Formation on Oxetane Scaffolds

The formation of carbon-carbon bonds on the oxetane core is crucial for building molecular complexity. Various methods have been developed that are tolerant of the strained oxetane ring. chemrxiv.org

For C-C single bond formation, a mild method involves the Lewis acid-catalyzed ring opening of oxetanes with soft carbon nucleophiles like silyl (B83357) ketene (B1206846) acetals. nih.govresearchgate.net Another approach is the Strecker synthesis, which utilizes TMSCN on oxetan-3-one to yield α-amino nitriles, precursors to amino acids. chemrxiv.orgbeilstein-journals.org

The introduction of C=C double bonds can be achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which transforms oxetan-3-one into α,β-unsaturated ester derivatives. chemrxiv.org These products can then serve as Michael acceptors for further functionalization. chemrxiv.orgbeilstein-journals.org Ring-closing metathesis (RCM) using a Grubbs catalyst has also been successfully applied to diallyl fragments attached to the oxetane core to create spirocyclic systems. chemrxiv.org

For C-C triple bond formation, the Seyferth-Gilbert reaction, employing the Ohira-Bestmann reagent, has been used for the introduction of acetylene (B1199291) groups onto the oxetane scaffold. chemrxiv.org

Protecting Group Strategies in Oxetane Synthesis and Derivatization

The use of protecting groups is fundamental in the multi-step synthesis and derivatization of functionalized oxetanes. The stability of the oxetane ring allows for the application of a range of standard protecting group strategies. chemrxiv.org

For nitrogen protection, benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups can be removed using Pearlman's catalyst. chemrxiv.org The tert-butyloxycarbonyl (Boc) group is also commonly used, although its removal can require optimized conditions, with trifluoroacetic acid (TFA) proving to be a satisfactory reagent. chemrxiv.org In specific applications, such as ring-closing metathesis, a trifluoroacetyl protecting group has been shown to be suitable and can be removed via basic hydrolysis. chemrxiv.org For hydroxyl groups, protection as a tert-butyldimethylsilyl (TBS) ether is a viable strategy. rsc.org

Table 2: Common Protecting Groups in Oxetane Chemistry

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Source(s) |

| Amine | Benzyl | Bn | H₂, Pearlman's catalyst | chemrxiv.org |

| Amine | Benzyloxycarbonyl | Cbz | H₂, Pearlman's catalyst | chemrxiv.org |

| Amine | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | chemrxiv.org |

| Amine | Trifluoroacetyl | TFA | Basic hydrolysis | chemrxiv.org |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | TBAF | rsc.orgacs.org |

Advanced and Catalytic Synthetic Approaches

Corey–Chaykovsky Epoxidation and Meinwald Rearrangements for Oxetane Precursors

A powerful two-step sequence for generating oxetane precursors involves the Corey–Chaykovsky reaction followed by a Meinwald rearrangement. nih.gov The Corey–Chaykovsky reaction utilizes a sulfur ylide (e.g., dimethylsulfonium methylide) to react with a ketone or aldehyde, efficiently producing an epoxide. nih.govwikipedia.orgnrochemistry.com This method is a key alternative to traditional olefin epoxidation. wikipedia.org

The resulting epoxide can then be used as a precursor for further transformations. nih.gov Specifically, the Meinwald rearrangement, which is typically catalyzed by a Lewis acid, facilitates the rearrangement of epoxides into carbonyl compounds through a 1,2-hydride shift. nih.govnih.gov This sequence has been applied to synthesize aldehyde derivatives which can then undergo further reactions to form 1,3-diols, key intermediates for the final ring-closing step to form the oxetane. nih.gov In some cases, a sulfoxonium ylide can mediate the direct ring expansion of an epoxide to an oxetane. acs.orgnih.gov

Aza-Michael Additions for Oxetane Amino Acid Derivatives

The aza-Michael addition is a versatile and powerful method for forming C-N bonds and has been successfully applied to the synthesis of novel oxetane amino acid derivatives. mdpi.comnih.govresearchgate.net This strategy typically involves the reaction of an α,β-unsaturated oxetane, such as methyl 2-(oxetan-3-ylidene)acetate, with various nitrogen-based nucleophiles. mdpi.comresearchgate.net

This approach provides a simple and efficient route to functionalized 3-substituted oxetanes. mdpi.comnih.gov For example, the reaction of methyl (oxetan-3-ylidene)acetate with heterocyclic amines like 4-(Boc-amino)piperidine and 4-(Boc-aminomethyl)piperidine yields the corresponding amino acid derivatives. mdpi.com This conjugate addition has also been used to introduce the amine stereocenter in the synthesis of oxetane β³-amino acids, which have been incorporated into peptide structures. acs.org

Transition Metal-Catalyzed C-H Functionalization in Constrained Oxetane Scaffolds

Transition metal-catalyzed C-H functionalization represents a modern and efficient strategy for derivatizing organic molecules, including strained ring systems like oxetanes. youtube.comrsc.org While direct C-H functionalization on the oxetane ring is an emerging area, related catalytic approaches have been demonstrated. For instance, a decatungstate photocatalyst has been used for the C-H activation of oxetane, which generates an oxetane α-oxy radical upon irradiation. acs.org This radical can then add to electron-poor olefins to create substituted oxetanes. acs.org

Rhodium-catalyzed reactions have also been employed to synthesize diversely functionalized oxetanes. rsc.org These methods often involve an O-H insertion and subsequent C-C bond-forming cyclization from functionalized diazo compounds, allowing for the installation of ester, amide, nitrile, and sulfone groups directly onto the oxetane ring. rsc.org These advanced catalytic methods provide access to novel oxetane motifs that are not readily prepared through traditional synthetic routes. rsc.org

Ring-Opening Reactions of Oxetane Systems

The inherent ring strain of oxetanes, estimated at approximately 106 kJ·mol⁻¹, renders them susceptible to ring-opening reactions, which serve as a cornerstone of their synthetic utility. acs.org This reactivity, which lies between that of highly strained oxiranes and more stable tetrahydrofurans, can be initiated by various reagents, particularly under acidic conditions. chemrxiv.orgbeilstein-journals.org

Nucleophilic Ring Opening with Amine Nucleophiles

Under acidic conditions, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack. Various nucleophiles, including amines, have been successfully employed to open the oxetane ring, leading to the formation of 1,3-amino alcohols. acs.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the α-carbons, leading to cleavage of a C-O bond and relief of ring strain.

In the context of 3,3-disubstituted oxetanes, such as derivatives of this compound, the presence of an internal amine functionality (the aminomethyl group) can lead to intramolecular ring-opening reactions under acidic conditions. nih.govacs.org This process can result in the formation of larger heterocyclic systems. However, intermolecular reactions with external amine nucleophiles are also synthetically relevant, providing access to a diverse array of functionalized acyclic compounds. The regioselectivity of the attack often favors the less sterically hindered carbon. researchgate.net

Influence of Substituent Effects on Oxetane Ring Strain and Conformation

The stability and reactivity of the oxetane ring are significantly influenced by its substitution pattern. nih.gov While the parent oxetane is a nearly planar molecule, the introduction of substituents can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.orgutexas.edu

Substituents at the 3-position, as in this compound, play a crucial role in the ring's stability. A general rule is that 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns. nih.govacs.org This enhanced stability is attributed to steric hindrance, where the substituents at the 3-position sterically block the trajectory of an external nucleophile's approach to the C–O σ* antibonding orbital, thereby impeding the ring-opening process. researchgate.netnih.gov This steric shielding makes 3,3-disubstituted oxetanes more robust and able to withstand a broader range of chemical conditions.

| Cyclic Ether | Ring Size | Approximate Ring Strain (kJ/mol) |

|---|---|---|

| Oxirane (Ethylene Oxide) | 3 | 114 |

| Oxetane | 4 | 107 |

| Tetrahydrofuran (B95107) (THF) | 5 | 23 |

| Tetrahydropyran (THP) | 6 | 5 |

Functional Group Interconversions at the 3-Position

The substituents at the C3 position of the oxetane ring are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Transformations of the Carbonitrile Moiety in this compound

The carbonitrile (cyano) group is a versatile functional group that can be converted into various other moieties. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org For oxetane-containing substrates, basic hydrolysis is often preferred as acidic conditions can promote the undesired ring-opening of the oxetane. chemrxiv.org

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org Careful control of reaction conditions, such as low temperatures, may be necessary to prevent decomposition or side reactions involving the oxetane ring. chemrxiv.org Partial reduction to an aldehyde can also be achieved using reagents like diisobutylaluminum hydride (DIBAL-H). libretexts.org

Organometallic Addition: Reaction with Grignard or organolithium reagents followed by aqueous workup can convert the nitrile into a ketone. libretexts.org The compatibility of these strongly basic and nucleophilic reagents with the oxetane ring must be considered, as high temperatures can induce ring-opening. utexas.edu

Reactions of the Aminomethyl Group in Oxetane Derivatives

The primary amine of the aminomethyl group is a key site for functionalization. 3-Amino-oxetanes are common building blocks in medicinal chemistry, participating in reactions such as: nih.gov

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Nucleophilic substitution reactions with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

A notable feature of the oxetane ring is its strong inductive electron-withdrawing effect. acs.org When positioned alpha to an amine, the oxetane ring can significantly decrease the basicity of the amine. For example, it has been shown to reduce the pKₐH of an adjacent amine by as much as 2.7 units. acs.org This modulation of basicity is a valuable tool in drug design for optimizing pharmacokinetic properties. acs.org

Chemical Stability Under Diverse Reaction Conditions

While the ring strain of oxetanes makes them reactive intermediates, their stability is highly dependent on the substitution pattern and reaction conditions. nih.govacs.org The misconception of oxetanes being universally unstable is inaccurate; their stability profile allows for their incorporation into multi-step synthetic sequences. nih.govutexas.edu

3,3-disubstituted oxetanes, the class to which this compound belongs, are the most stable substitution pattern. nih.gov They generally exhibit good stability under a wide range of conditions commonly used in organic synthesis. chemrxiv.orgrsc.org

| Condition Type | Condition Details | Stability of 3,3-Disubstituted Oxetanes | Comments |

|---|---|---|---|

| Basic | Aqueous base (e.g., LiOH, NaOH) | Generally Stable | Ring opening is very slow. chemrxiv.orgutexas.edu Allows for reactions like base-mediated hydrolysis of esters or nitriles. chemrxiv.org |

| Acidic | Weak acids (pH > 1) | Generally Stable | Stable under weakly acidic conditions. utexas.edu |

| Acidic | Strong concentrated acids (e.g., H₂SO₄, HCl) | Unstable | Prone to rapid, acid-catalyzed ring-opening. nih.govutexas.edu |

| Lewis Acids | Strong Lewis acids (e.g., BF₃·OEt₂, In(OTf)₃) | Unstable | Coordinate to the oxetane oxygen and promote ring-opening. utexas.edunih.gov |

| Reducing Agents | LiAlH₄, NaBH₄ | Conditionally Stable | Stable at low temperatures, but high temperatures and long reaction times can lead to ring reduction/opening. chemrxiv.orgutexas.edu |

| Oxidizing Agents | KMnO₄ | Generally Stable | The oxetane ring is tolerant to robust oxidizing conditions used for side-chain manipulations. chemrxiv.org |

| Thermal | High Temperatures | Conditionally Stable | Can be unstable at high temperatures, which can promote ring-opening. nih.govacs.org |

The presence of an internal nucleophile, such as an alcohol or amine, can render even 3,3-disubstituted oxetanes more susceptible to ring-opening under acidic conditions through intramolecular cyclization processes. nih.govacs.orgnih.gov Despite these limitations, their stability under neutral and basic conditions allows for a broad scope of chemical transformations to be performed on the functional groups attached to the ring. chemrxiv.orgrsc.org

Stability Towards Acidic and Basic Media

The stability of this compound is governed by the general behavior of 3,3-disubstituted oxetanes, with specific considerations for the influence of its aminomethyl and carbonitrile functional groups.

Acidic Media

The oxetane ring is characteristically susceptible to cleavage under acidic conditions. nih.gov The reaction is typically initiated by protonation of the ring oxygen, which activates the ring for nucleophilic attack and subsequent opening. For 3,3-disubstituted oxetanes, the steric bulk of the substituents at the C3 position generally provides increased stability by hindering the approach of external nucleophiles to the antibonding orbitals of the C-O bonds. nih.gov

However, a critical factor for the stability of this compound is the presence of the aminomethyl group, which acts as an internal nucleophile. nih.gov Research has indicated that 3,3-disubstituted oxetanes bearing internal nucleophiles like amines or alcohols are more prone to ring-opening in acidic media. nih.gov Intramolecular protonation of the oxetane ring by a nearby acidic group can also facilitate isomerization and decomposition. acs.org While the oxetane core has shown robustness to certain acids like trifluoroacetic acid (TFA) during deprotection steps in specific molecular contexts, strong acids are generally expected to promote decomposition. scispace.comnih.gov Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid could potentially create a precursor for further intramolecularly catalyzed ring-opening. acs.orgscispace.com

Basic Media

In contrast to their reactivity in acidic environments, oxetanes are generally unreactive and stable under basic conditions. wikipedia.org Comprehensive studies on 3,3-disubstituted oxetanes have demonstrated their tolerance to a wide array of basic reagents and reaction conditions, including basic hydrolysis at elevated temperatures (e.g., 60 °C). chemrxiv.orgrsc.org This stability allows for selective transformations of functional groups on the oxetane scaffold without compromising the integrity of the four-membered ring. For instance, the hydrolysis of a nitrile group on a 3,3-disubstituted oxetane to a carboxylic acid has been successfully performed under basic conditions, whereas acidic catalysis for the same transformation resulted in the formation of unwanted byproducts due to ring-opening. scispace.com

Table 1: Summary of Chemical Stability for the this compound Scaffold

| Condition | Reagent Type | General Stability of Oxetane Ring | Influence of Substituents | Predicted Outcome for this compound |

| Acidic | Strong Brønsted or Lewis Acids | Prone to ring-opening nih.gov | 3,3-disubstitution offers steric protection. nih.gov | Susceptible to ring-opening, potentially facilitated by the internal aminomethyl nucleophile. nih.gov |

| Mild/Specific Acids (e.g., TFA) | Stability is context-dependent. nih.gov | Internal aminomethyl group may still promote decomposition. nih.gov | Potential for instability or decomposition. nih.gov | |

| Basic | Strong Bases (e.g., NaOH, KOH) | Generally stable wikipedia.org | Functional groups can be modified while the ring remains intact. scispace.com | The oxetane ring is expected to be stable. The nitrile group may undergo hydrolysis. scispace.com |

| Mild Bases (e.g., Et₃N) | Stable chemrxiv.org | The ring is tolerant to conditions for acylation, alkylation, etc. chemrxiv.org | Stable. |

Thermal and Photochemical Stability Considerations for Oxetane Scaffolds

The significant ring strain of the oxetane scaffold not only influences its chemical reactivity but also its stability under thermal and photochemical stress.

Thermal Stability

The oxetane ring can be unstable at high temperatures. nih.gov While the scaffold can tolerate elevated temperatures under specific reaction conditions (e.g., 80-180°C for certain nucleophilic substitutions or polymerizations), decomposition pathways exist. chemrxiv.orgcnrs.fr For example, some reduction reactions using LiAlH₄ have resulted in the decomposition of oxetane carboxylates at temperatures above 0°C, necessitating low-temperature conditions (-30 to -10°C) to preserve the ring. chemrxiv.org

The thermal decomposition of polymers containing 3,3-disubstituted oxetane units has been studied. In the case of a copolymer with azidomethyl side chains, thermal analysis showed that decomposition began with an exothermic dissociation of the azido (B1232118) groups, which was then followed by the decomposition of the polymer backbone itself. researchgate.net This indicates that the stability of a substituted oxetane is highly dependent on its specific functional groups, which may initiate decomposition before the core ring structure breaks down.

Photochemical Stability

The photochemical behavior of oxetanes is well-documented, primarily through the lens of their formation via the Paternò-Büchi reaction—a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov The principle of microscopic reversibility suggests that a potential photochemical degradation pathway for oxetanes is a cycloreversion back to the starting components.

Furthermore, oxetanes can undergo other transformations upon irradiation. Photochemical ring-expansion reactions have been reported, where oxetanes rearrange to form more stable tetrahydrofuran derivatives under metal-free photochemical conditions. rsc.org Conversely, numerous photochemical reactions have been developed where the oxetane ring remains intact. Visible-light-promoted photoredox catalysis has been employed to generate radicals adjacent to the oxetane ring for C-H functionalization, demonstrating that under specific photochemical conditions, the scaffold can be preserved while modifying its substituents. researchgate.netimperial.ac.uk

Table 2: Summary of Thermal and Photochemical Stability of Oxetane Scaffolds

| Stress Factor | Condition | General Behavior of Oxetane Scaffold | Potential Outcome |

| Thermal | Elevated Temperatures (>100°C) | Can be unstable and prone to decomposition or rearrangement. nih.govchemrxiv.org | Ring-opening or isomerization. acs.org |

| Moderate Heating (<100°C) | Stability is dependent on reaction conditions and substituents. chemrxiv.org | May be stable for specific transformations. | |

| Photochemical | UV/Visible Light Irradiation | Can undergo cycloreversion (reverse Paternò-Büchi). nih.gov | Decomposition to alkene and carbonyl fragments. |

| UV/Visible Light Irradiation | Can undergo ring expansion. rsc.org | Isomerization to tetrahydrofuran derivatives. | |

| Visible Light with Photocatalyst | Can be stable while substituents are functionalized. researchgate.net | The core ring structure is preserved. |

Oxetane Derivatives as Bioisosteres in Molecular Design

The strategic incorporation of oxetane rings, particularly those derived from versatile building blocks like this compound, has become a prominent strategy in modern medicinal chemistry. These four-membered cyclic ethers serve as valuable bioisosteres, offering a unique combination of physicochemical properties that can address common challenges in drug design, such as improving solubility, metabolic stability, and ligand-receptor interactions.

Isosteric Replacement of Carbonyl and Gem-Dimethyl Groups by Oxetanes

The oxetane moiety has been successfully employed as a bioisosteric replacement for carbonyl and gem-dimethyl groups, which are ubiquitous in bioactive molecules. The substitution of a carbonyl group with an oxetane can lead to significant improvements in aqueous solubility and metabolic stability. Unlike the planar and polar carbonyl group, the three-dimensional and more polar nature of the oxetane ring can disrupt crystal packing and enhance solvation. Furthermore, the ether linkage of the oxetane is generally more resistant to metabolic degradation than the ketone functionality.

Similarly, replacing a gem-dimethyl group with an oxetane can have profound effects on a molecule's properties. The gem-dimethyl group is often incorporated to introduce steric bulk and improve metabolic stability by blocking sites of oxidation. However, it can also increase lipophilicity, potentially leading to poor solubility and off-target effects. The oxetane ring can mimic the steric bulk of the gem-dimethyl group while simultaneously improving aqueous solubility due to the presence of the oxygen atom, which can act as a hydrogen bond acceptor. This "soluble-linker" concept has been effectively demonstrated in the development of novel therapeutic agents.

| Feature | Carbonyl Group | gem-Dimethyl Group | Oxetane Moiety |

| Geometry | Trigonal planar | Tetrahedral | Puckered four-membered ring |

| Polarity | Polar | Nonpolar | Polar |

| Hydrogen Bond Acceptor | Yes (strong) | No | Yes (moderate) |

| Solubility Impact | Variable | Decreases | Increases |

| Metabolic Stability | Susceptible to reduction | Generally stable | Generally stable |

Mimicry of Constrained Amino Acids and Peptidomimetics using Oxetane Scaffolds

The rigid, three-dimensional structure of the oxetane ring makes it an excellent scaffold for the design of constrained amino acid mimics and peptidomimetics. By incorporating the oxetane core into amino acid structures, chemists can create novel building blocks that restrict the conformational flexibility of peptide backbones. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as the molecule is locked into a bioactive conformation, reducing the entropic penalty upon binding.

For instance, this compound and its derivatives can serve as precursors to oxetane-containing amino acids (Oxa-amino acids). These can be incorporated into peptide sequences to induce specific turns or secondary structures. The resulting peptidomimetics often exhibit improved proteolytic stability compared to their natural peptide counterparts, a crucial attribute for the development of peptide-based drugs.

Impact on Conformational Preferences of Molecular Scaffolds Incorporating Oxetanes

The introduction of an oxetane ring into a molecular scaffold can significantly influence its conformational preferences. The puckered nature of the four-membered ring and the defined bond angles impose rigid geometric constraints on the parent molecule. This can be exploited to control the spatial orientation of substituent groups, which is critical for optimizing interactions with biological targets.

The conformational impact of oxetanes has been studied using various techniques, including X-ray crystallography and computational modeling. These studies have revealed that the oxetane ring can act as a "conformational anchor," restricting the rotation of adjacent bonds and leading to a more defined three-dimensional structure. This can be particularly advantageous in the design of inhibitors for enzymes or protein-protein interactions, where a precise arrangement of functional groups is required for potent activity.

| Parameter | Impact of Oxetane Incorporation |

| Rotatable Bonds | Reduces the number of freely rotatable bonds in the scaffold. |

| Molecular Shape | Introduces a distinct three-dimensional vector and puckering. |

| Substituent Orientation | Provides a rigid framework for the defined spatial arrangement of substituents. |

| Binding Entropy | Can lower the entropic penalty of binding to a biological target. |

Development of Novel Functional Molecules

The unique structural and chemical properties of this compound make it a valuable starting material for the synthesis of a wide array of novel functional molecules with applications in medicinal chemistry and chemical biology.

Design of Complex Heterocyclic Systems with Oxetane Moieties

The strained four-membered ring of oxetane derivatives can be strategically employed in ring-opening reactions to construct more complex heterocyclic systems. The inherent ring strain facilitates reactions with various nucleophiles, leading to the formation of larger rings or polycyclic structures. For example, the aminomethyl and nitrile groups of this compound can be chemically manipulated to participate in intramolecular cyclizations or multicomponent reactions, yielding diverse heterocyclic scaffolds. This approach allows for the rapid generation of molecular complexity from a relatively simple starting material, providing access to novel chemical space for drug discovery programs.

Creation of Multifunctional Scaffolds for Chemical Biology Research

Beyond its role in therapeutic agent design, this compound and its derivatives are being explored for the creation of multifunctional scaffolds for chemical biology research. These scaffolds can be elaborated with various functional groups, such as fluorescent reporters, photoaffinity labels, or biotin (B1667282) tags, to create chemical probes for studying biological processes. The oxetane core can provide a rigid and water-soluble framework for these probes, improving their performance in cellular and in vivo experiments. The ability to generate libraries of such probes can facilitate the identification and validation of new drug targets and the elucidation of complex biological pathways.

Contribution to Chemical Space Exploration through Oxetane Incorporation

The exploration of novel chemical space is a fundamental objective in modern drug discovery, aiming to identify new molecular scaffolds with unique biological activities and improved physicochemical properties. The incorporation of underexplored structural motifs is a key strategy in this endeavor. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable building block for expanding access to new areas of chemical space. mdpi.comnih.gov The compound this compound, as a 3,3-disubstituted oxetane, provides a unique and powerful tool for this exploration due to the inherent properties of the oxetane ring and the versatile functional groups it carries.

The value of the oxetane motif lies in its distinct combination of characteristics that differentiate it from more commonly used carbocyclic or heterocyclic rings. These properties significantly influence the molecules in which they are incorporated:

Three-Dimensionality: The oxetane ring is not planar, adopting a puckered conformation. mdpi.com This introduces a defined three-dimensional (3D) character to otherwise flat molecules, a feature highly sought after in drug design to improve target binding specificity and escape the "flatland" of traditional aromatic scaffolds. This increased 3D shape can lead to access to previously unexplored chemical space. nih.gov

Polarity and Hydrogen Bonding: The oxetane ring is a small, polar motif. nih.gov The oxygen atom's lone pair of electrons are exposed due to the strained C-O-C bond angle, making the oxetane an effective hydrogen-bond acceptor. mdpi.com Experimental observations have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl functional groups, such as those in ketones and esters. mdpi.com This property allows for the modulation of interactions with biological targets.

Physicochemical Property Modulation: The incorporation of an oxetane can have a profound impact on key physicochemical properties. It can be employed to alter the conformational preferences of a larger scaffold, and influence aqueous solubility, lipophilicity, and metabolic stability. mdpi.com For instance, the electronegative oxygen atom exerts a strong inductive electron-withdrawing effect, which can decrease the basicity (pKaH) of a proximal amine group, a feature that can be crucial for optimizing a drug candidate's properties. nih.gov

The specific structure of this compound offers a dual advantage. It provides the beneficial properties of the 3,3-disubstituted oxetane core, which has been the subject of extensive research to establish its stability and synthetic accessibility, and it features two distinct functional handles for further chemical elaboration. chemrxiv.orgrsc.org The primary amine of the aminomethyl group and the carbonitrile group serve as versatile points for diversification, allowing chemists to readily generate large libraries of novel compounds. This synthetic tractability is crucial for systematically exploring the chemical space around the oxetane scaffold. chemrxiv.org

The table below summarizes the impact of incorporating an oxetane moiety on key molecular properties, which is central to its role in chemical space exploration.

| Property | Impact of Oxetane Incorporation | Reference |

| Molecular Shape | Increases three-dimensionality and scaffold complexity. | nih.gov |

| Solubility | Generally increases aqueous solubility due to its polarity. | nih.gov |

| Lipophilicity (LogD) | Can be fine-tuned; often adds polarity without significantly increasing LogD. | nih.gov |

| Metabolic Stability | Can block metabolically labile sites, improving stability. | nih.gov |

| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor. | mdpi.com |

| Basicity of Proximal Amines | Reduces the pKaH via an inductive effect. | nih.gov |

| Bioisosterism | Serves as a nonclassical isostere of carbonyl and gem-dimethyl groups. | mdpi.comnih.gov |

The functional groups of this compound provide specific reaction handles for building diverse molecular libraries, as illustrated in the following table.

| Functional Group | Potential Reactions for Diversification |

| Aminomethyl | Amide bond formation, reductive amination, sulfonylation, alkylation. |

| Carbonitrile | Reduction to a primary amine, hydrolysis to a carboxylic acid or amide, addition of organometallic reagents. |

Theoretical and Computational Investigations of Oxetane Systems

Ab Initio and Density Functional Theory (DFT) Studies on Oxetane (B1205548) Ring Dynamics

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for studying the properties of molecules from first principles. These approaches have been instrumental in elucidating the electronic structure, conformation, and energetic properties of the oxetane ring. DFT methods, in particular, have been employed to screen novel energetic oxetane derivatives and investigate their polymerization mechanisms. nih.govrsc.org

The four-membered oxetane ring is characterized by significant ring strain, a consequence of its deviation from ideal tetrahedral bond angles. The total ring strain energy of the parent oxetane is approximately 25.5 kcal/mol, a value comparable to that of highly reactive oxiranes (27.3 kcal/mol) and substantially greater than that of the more stable tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This inherent strain is a key determinant of the ring's chemical reactivity.

Unlike the planar cyclobutane, the oxetane ring adopts a puckered conformation to alleviate some torsional strain. beilstein-journals.org X-ray crystallography has revealed a puckering angle of 8.7° for unsubstituted oxetane. beilstein-journals.org The introduction of substituents on the ring, particularly at the 3-position as in 3-(Aminomethyl)oxetane-3-carbonitrile, can significantly influence the degree of puckering to minimize unfavorable eclipsing interactions. acs.org Computational studies using methods like Hartree-Fock (HF) and DFT can accurately predict these conformational preferences and the energy barriers between different puckered forms. researchgate.net

Table 1: Comparison of Structural Properties of Cycloalkanes and Heterocycles

| Compound | Ring Size | Ring Strain (kcal/mol) | Conformation | C-C Bond Length (Å) | C-O Bond Length (Å) |

|---|---|---|---|---|---|

| Cyclopropane | 3 | 27.5 | Planar | 1.51 | N/A |

| Oxirane | 3 | 27.3 | Planar | 1.47 | 1.43 |

| Cyclobutane | 4 | 26.5 | Puckered | 1.55 | N/A |

| Oxetane | 4 | 25.5 | Puckered | 1.53 | 1.46 |

| Cyclopentane | 5 | 6.5 | Envelope/Twist | 1.54 | N/A |

| Tetrahydrofuran | 5 | 5.6 | Envelope/Twist | 1.54 | 1.43 |

Data sourced from references beilstein-journals.orgdalalinstitute.com.

Computational studies are crucial for mapping the potential energy surfaces of chemical reactions, including the dissociation of oxetane rings. For substituted oxetanes, particularly those studied under photochemical conditions, dissociation can proceed through different pathways, primarily involving either C-C or C-O bond scission. nih.gov

In the excited state, the cleavage of spirocyclic oxetanes has been shown to depend on the reaction conditions. Direct excitation can lead to cleavage from the first excited singlet state (S1), proceeding via C-O bond scission to yield a carbonyl compound and an alkene. nih.gov In contrast, when a sensitizer (B1316253) is used, the reaction occurs from the first excited triplet state (T1), which favors an initial C-C bond scission. nih.gov Quantum chemical calculations of the potential energy surfaces for these dissociation coordinates have revealed that for the S1 state, the C-O dissociation pathway is often energetically favored. nih.gov These findings are relevant for understanding the stability and potential degradation pathways of complex oxetane derivatives like this compound under various energetic conditions.

Mechanistic Insights into Oxetane Ring-Opening Reactions

The ring strain inherent in oxetanes makes them susceptible to ring-opening reactions, a property widely exploited in synthetic chemistry. beilstein-journals.org These reactions can be initiated by nucleophiles, electrophiles, acids, or bases, and computational methods provide deep mechanistic insights into the factors controlling their regioselectivity and stereochemistry. magtech.com.cn

Solvent and temperature play critical roles in dictating the course of oxetane ring-opening reactions. Acid-catalyzed ring-opening, for instance, is a common transformation where the solvent can influence the stability of charged intermediates. chemrxiv.org Computational models incorporating self-consistent reaction field (SCRF) theory can simulate the effects of different solvents, such as tetrahydrofuran or dichloromethane, on the reaction pathway and activation energies. rsc.org

The stability of the oxetane ring is also temperature-dependent. While many functionalization reactions can be performed without ring cleavage, high temperatures can promote decomposition. nih.gov For example, 3,3-disubstituted oxetanes with internal nucleophiles are known to be more susceptible to ring-opening under acidic conditions. nih.gov Computational modeling helps in understanding these stability limits, which is vital for optimizing reaction conditions and enabling the scaling of synthetic processes. chemrxiv.org

Table 2: Factors Influencing Oxetane Ring-Opening Reactions

| Factor | Influence on Reaction Mechanism | Computational Approach |

|---|---|---|

| Acid/Lewis Acid Catalysis | Promotes ring-opening by activating the oxygen atom, often proceeding through an SN1-like mechanism. beilstein-journals.orgmagtech.com.cn | DFT calculations to model protonation and determine transition state energies. |

| Nucleophile Strength | Strong nucleophiles typically attack the less substituted carbon (SN2 mechanism), while weaker nucleophiles may attack the more substituted carbon under acidic conditions. magtech.com.cn | Modeling nucleophilic attack pathways to compare activation barriers. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, affecting reaction rates. rsc.org | Implicit (e.g., SCRF) and explicit solvent models to calculate solvation energies. rsc.org |

| Temperature | Higher temperatures can overcome activation barriers but may also lead to undesired side reactions or decomposition. nih.gov | Molecular dynamics simulations and transition state theory to predict temperature-dependent rate constants. |

| Substituent Effects | Electronic and steric effects of substituents determine regioselectivity and reaction rates. magtech.com.cn | Analysis of molecular orbitals and steric hindrance in optimized geometries. |

Non-adiabatic transitions are fundamental processes in which a system changes its electronic state, typically occurring when potential energy surfaces of different electronic states approach or cross each other. researchgate.net Such transitions are particularly important in photochemistry and high-energy chemical dynamics.

For oxetanes, non-adiabatic transitions can play a crucial role in their excited-state dynamics and subsequent ring transformations. nih.gov When an oxetane molecule is promoted to an excited electronic state (e.g., S1 or T1), its relaxation back to the ground state (S0) may involve passing through regions where the Born-Oppenheimer approximation breaks down. This can lead to efficient conversion of electronic energy into vibrational energy, facilitating bond cleavage and isomerization reactions that might be inaccessible on the ground-state potential energy surface alone. nih.govresearchgate.net Computational studies that map out these potential energy surface crossings are essential for understanding the mechanisms of photochemical reactions of oxetane derivatives.

Predictive Modeling for Synthetic Pathway Optimization of Oxetane Derivatives

The synthesis of complex molecules containing strained rings like oxetanes presents significant challenges. acs.org Predictive modeling, particularly through the use of artificial intelligence (AI) and machine learning, has emerged as a transformative approach to optimize synthetic pathways. preprints.org These computational tools can accelerate drug development by making synthesis more efficient and cost-effective.

Q & A

Q. What are the recommended methods for synthesizing 3-(Aminomethyl)oxetane-3-carbonitrile?

The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For oxetane derivatives, a common approach is the ring-opening of epoxides followed by aminomethylation. For example, oxetane rings can be functionalized via nucleophilic substitution using cyanide sources (e.g., KCN) under controlled pH, followed by aminomethyl group introduction via reductive amination . Key steps include:

- Cyclization : Using catalysts like BF₃·OEt₂ to promote oxetane ring formation.

- Aminomethylation : Employing formaldehyde and ammonium chloride in a Mannich-type reaction.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Q. How should this compound be stored to ensure stability?

Based on structurally similar oxetane compounds (e.g., 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane), storage recommendations include:

- Temperature : Refrigeration (2–8°C) in airtight containers to prevent hydrolysis of the nitrile group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via moisture-sensitive functional groups (e.g., nitrile, oxetane ring) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Standard characterization involves:

- NMR : ¹H/¹³C NMR to confirm the oxetane ring (δ ~70–90 ppm for oxetane carbons) and aminomethyl group (δ ~2.5–3.5 ppm for -CH₂NH₂) .

- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., theoretical MW: 140.16 g/mol for C₅H₈N₂O) .

Advanced Research Questions

Q. How can reaction pathways for this compound be optimized to minimize by-products?

Advanced optimization strategies include:

- Catalytic Screening : Testing Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization .

- Kinetic Studies : Monitoring reaction progress via in-situ FTIR or HPLC to identify intermediate bottlenecks .

- By-product Analysis : Using LC-MS to detect impurities (e.g., dimerization products) and adjusting stoichiometry or solvent polarity (e.g., switching from THF to DMF) .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

- DFT Calculations : To model electrophilic/nucleophilic sites (e.g., nitrile group as a hydrogen bond acceptor) .

- Molecular Docking : Simulating interactions with biological targets (e.g., enzymes with oxetane-binding pockets) using software like AutoDock Vina .

- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How can contradictory data in synthetic yields be resolved?

Contradictions often arise from varying reaction conditions. A systematic approach includes:

- Design of Experiments (DoE) : Taguchi methods to identify critical factors (e.g., temperature, catalyst loading) .

- Reproducibility Checks : Replicating reactions under inert atmospheres (Ar/N₂) to exclude oxygen-mediated side reactions .

- Cross-Lab Validation : Collaborating with independent labs to verify protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.